2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one
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Overview
Description
2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex organic compound that features a unique combination of pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine core: This is achieved through cyclization reactions involving appropriate pyrimidine and pyrrole derivatives.
Introduction of the piperazine moiety: This step involves the reaction of the intermediate with 3-chlorophenylpiperazine under suitable conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dechlorinated products .
Scientific Research Applications
2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a CDK2 inhibitor, which is important in cell cycle regulation.
Medicine: Investigated for its anticancer properties due to its ability to inhibit CDK2, which is involved in the proliferation of cancer cells.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is a crucial enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, where the compound binds and prevents the phosphorylation of downstream targets necessary for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Another class of CDK2 inhibitors with comparable structures and functions.
Uniqueness
2-{[4-(3-Chlorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is unique due to its specific combination of structural features, which confer high potency and selectivity as a CDK2 inhibitor. This makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C23H22ClN5O2 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-5-4-8-29-20(15)25-21-18(22(29)30)14-19(26(21)2)23(31)28-11-9-27(10-12-28)17-7-3-6-16(24)13-17/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
PHDAEICETWCMNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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